![molecular formula C9H14N2O B2505277 [2-(Propan-2-yloxy)pyridin-4-yl]methanamine CAS No. 1016752-74-1](/img/structure/B2505277.png)
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yloxy)pyridin-4-yl]methanamine, also known as 4-((2-hydroxypropyl)methylamino)pyridine, is an organic compound that is commonly used in scientific research and laboratory experiments. It is a derivative of pyridine and is composed of a nitrogen-containing ring with two oxygen atoms and a propan-2-yloxy group. This compound has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Furthermore, its mechanism of action has been studied in detail, and its biochemical and physiological effects have been investigated.
Wissenschaftliche Forschungsanwendungen
Catalytic and Chemical Interactions
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine has been used as a precursor in synthesizing various catalytic and organic compounds. For example, it serves as a starting material in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles undergo C–H bond activation and have been characterized in solid-state, showing potential in catalytic applications with good activity and selectivity (Roffe et al., 2016).
Photocytotoxic Properties
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine derivatives have also been involved in the study of iron(III) complexes, demonstrating significant photocytotoxic properties. Complexes synthesized with this structure have shown potential in cellular imaging and red-light-induced photocytotoxicity, indicating their utility in medical research, particularly in targeted cancer therapy (Basu et al., 2014; Basu et al., 2015).
Chemical Synthesis and Spectra Studies
The compound has been used in the synthesis and characterization of polydentate ligands. Studies have shown that such ligands exhibit changes in photophysical behaviors when exposed to various metal ions, highlighting their potential applications in chemical sensors and photodynamic therapy (Li, 2010).
Selective Detection of Metal Ions
Derivatives of [2-(Propan-2-yloxy)pyridin-4-yl]methanamine have been reported to selectively detect certain metal ions like Hg and Ni. This selective detection is crucial for environmental monitoring and industrial processes, demonstrating the compound's utility in developing sensitive and selective sensors (Aggrwal et al., 2021).
Eigenschaften
IUPAC Name |
(2-propan-2-yloxypyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPLCOKXAKKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine | |
CAS RN |
1016752-74-1 |
Source


|
| Record name | [2-(propan-2-yloxy)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)
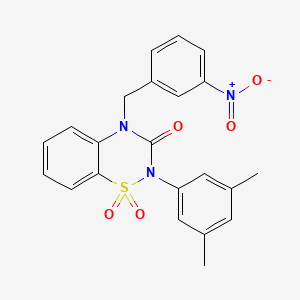
![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)
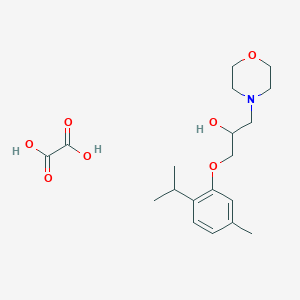
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
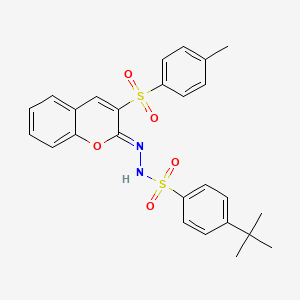
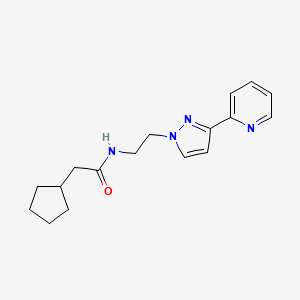
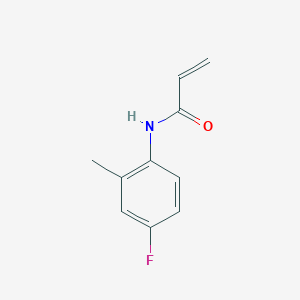
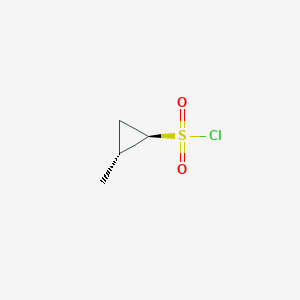
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
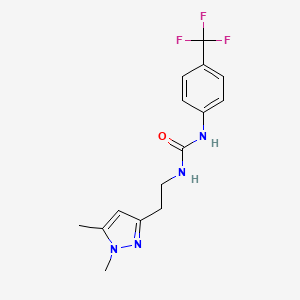
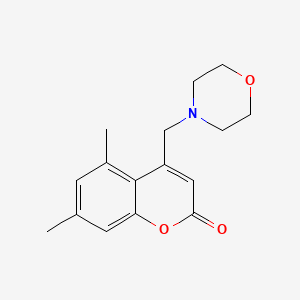
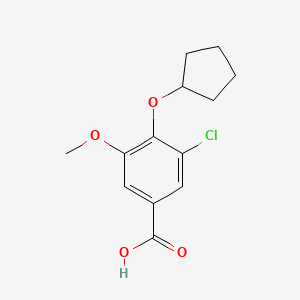
![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)